![molecular formula C23H22N2O3 B2408834 N-ethyl-1-(2-(naphthalen-2-yloxy)acetyl)indoline-2-carboxamide CAS No. 1103515-45-2](/img/structure/B2408834.png)
N-ethyl-1-(2-(naphthalen-2-yloxy)acetyl)indoline-2-carboxamide
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Description
N-ethyl-1-(2-(naphthalen-2-yloxy)acetyl)indoline-2-carboxamide, also known as RU-486, is a synthetic steroid hormone that has been extensively studied for its potential use as a contraceptive and abortifacient drug. RU-486 is a progesterone receptor antagonist that prevents the hormone from binding to its target receptors, leading to the termination of pregnancy. However,
Scientific Research Applications
Antibacterial and Antimycobacterial Activity
- N-alkoxyphenylanilides of 3-hydroxynaphthalene-2-carboxylic acid, structurally similar to N-ethyl-1-(2-(naphthalen-2-yloxy)acetyl)indoline-2-carboxamide, have demonstrated notable antibacterial and antimycobacterial activities. These compounds have shown effectiveness against various strains of Staphylococcus aureus, including methicillin-resistant strains, and Mycobacterium tuberculosis, with some compounds exhibiting activity comparable to or higher than standard drugs like ampicillin or rifampicin (Goněc et al., 2015).
Anti-Parkinson's Screening
- Compounds such as 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)] acetamide derivatives, which are structurally related to N-ethyl-1-(2-(naphthalen-2-yloxy)acetyl)indoline-2-carboxamide, have been synthesized and evaluated for anti-Parkinson's activity. Certain derivatives exhibited potent free radical scavenging activity and significant anti-Parkinson's activity in a 6-OHDA lesioned rat model (Gomathy et al., 2012).
Anticancer Evaluation
- Derivatives of naphthalen-2-yloxy compounds, akin to N-ethyl-1-(2-(naphthalen-2-yloxy)acetyl)indoline-2-carboxamide, have been studied for their anticancer properties. Some of these compounds have shown promising activity against various cancer cell lines, including breast cancer and colorectal cancer, in vitro (Salahuddin et al., 2014).
Fluorescent Chemosensors
- N-ethyl-1-naphthalenecarboxamide, a compound related to N-ethyl-1-(2-(naphthalen-2-yloxy)acetyl)indoline-2-carboxamide, has been synthesized as a fluorescent chemosensor for metal ions. The compound showed changes in fluorescence spectra upon the addition of some metal ions, indicating potential applications in detecting and quantifying metal ions (Kawakami et al., 2002).
Herbicidal Activity
- Ring-substituted 3-hydroxy-N-phenylnaphthalene-2-carboxanilides, sharing a naphthalene moiety with N-ethyl-1-(2-(naphthalen-2-yloxy)acetyl)indoline-2-carboxamide, have been studied for their herbicidal activity. They demonstrated inhibition of photosynthetic electron transport in spinach chloroplasts, pointing towards potential applications in agriculture (Kos et al., 2013).
properties
IUPAC Name |
N-ethyl-1-(2-naphthalen-2-yloxyacetyl)-2,3-dihydroindole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c1-2-24-23(27)21-14-18-9-5-6-10-20(18)25(21)22(26)15-28-19-12-11-16-7-3-4-8-17(16)13-19/h3-13,21H,2,14-15H2,1H3,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNIGTDURPTVZEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CC2=CC=CC=C2N1C(=O)COC3=CC4=CC=CC=C4C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-1-(2-(naphthalen-2-yloxy)acetyl)indoline-2-carboxamide |
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